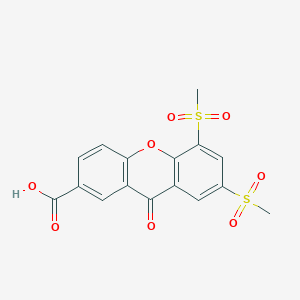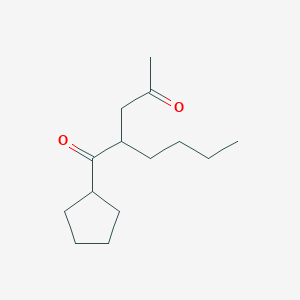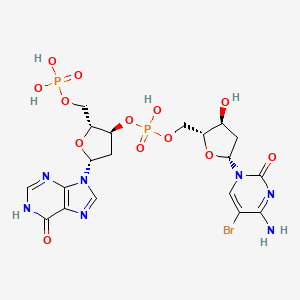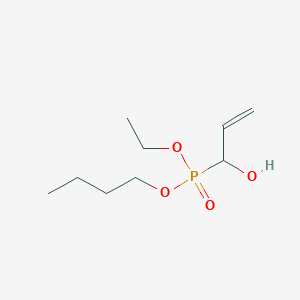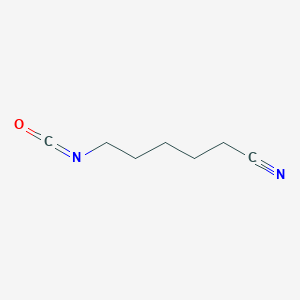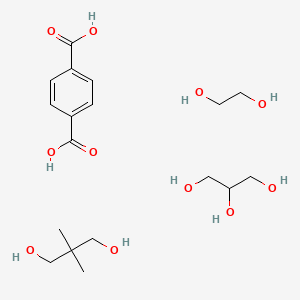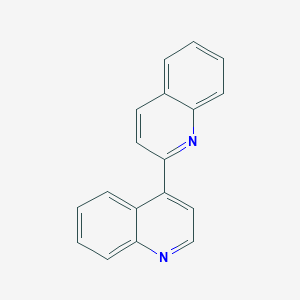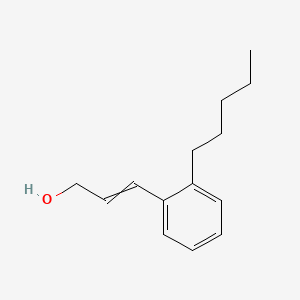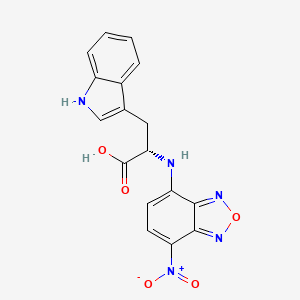![molecular formula C10H11N B14653801 1-Phenyl-1-azaspiro[2.2]pentane CAS No. 42540-58-9](/img/structure/B14653801.png)
1-Phenyl-1-azaspiro[2.2]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1-azaspiro[22]pentane is a unique organic compound characterized by its spirocyclic structure, which includes a nitrogen atom within a small ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1-azaspiro[2.2]pentane can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with 1-azaspiro[2.2]pentane-1-carboxylic acid chloride. This reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent decomposition .
Industrial Production Methods: While specific industrial production methods for 1-Phenyl-1-azaspiro[2
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1-azaspiro[2.2]pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The nitrogen atom in the spirocyclic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction typically produces amines .
Scientific Research Applications
1-Phenyl-1-azaspiro[2.2]pentane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism by which 1-Phenyl-1-azaspiro[2.2]pentane exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects .
Comparison with Similar Compounds
- 1,2-Diphenyl-1-azaspiro[2.2]pentane
- 2-Phenyl-1-azaspiro[2.2]pent-1-ene
Comparison: 1-Phenyl-1-azaspiro[2.2]pentane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications .
Properties
CAS No. |
42540-58-9 |
|---|---|
Molecular Formula |
C10H11N |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
1-phenyl-1-azaspiro[2.2]pentane |
InChI |
InChI=1S/C10H11N/c1-2-4-9(5-3-1)11-8-10(11)6-7-10/h1-5H,6-8H2 |
InChI Key |
QAPYKORSNDWWSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CN2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


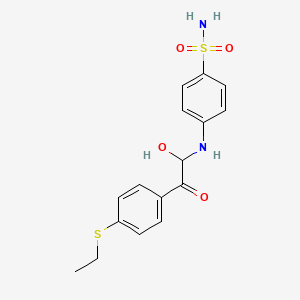

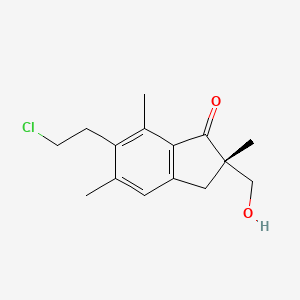
![1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14653746.png)
![Ethyl 6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14653750.png)
